N-allyl-4-(4-methoxyphenoxy)butanamide
Description
N-allyl-4-(4-methoxyphenoxy)butanamide is a synthetic organic compound characterized by a butanamide backbone substituted with an allyl group at the nitrogen atom and a 4-methoxyphenoxy moiety at the terminal carbon of the butanamide chain. Its molecular formula is C₁₄H₁₈N₂O₃, with a molecular weight of 262.30 g/mol.
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.3 g/mol |
IUPAC Name |
4-(4-methoxyphenoxy)-N-prop-2-enylbutanamide |
InChI |
InChI=1S/C14H19NO3/c1-3-10-15-14(16)5-4-11-18-13-8-6-12(17-2)7-9-13/h3,6-9H,1,4-5,10-11H2,2H3,(H,15,16) |
InChI Key |
VEDBCVFIFKYRGH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCCCC(=O)NCC=C |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCC(=O)NCC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Structural Differences and Implications
Allyl vs. Piperidinyl-Phenethyl (4-Methoxybutyrylfentanyl) :
- The allyl group in the target compound introduces a conjugated double bond, enhancing electrophilic reactivity compared to the bulky piperidinyl-phenethyl group in 4-Methoxybutyrylfentanyl. This difference likely shifts pharmacological targets: the fentanyl analog binds opioid receptors due to its piperidine core , whereas the allyl group may favor interactions with enzymes like phosphodiesterases (PDEs) based on structural parallels to PDE5 inhibitors (e.g., sildenafil analogs in ) .
Methoxyphenoxy vs. The amino group in the benzyloxy analog could increase hydrogen-bonding capacity, altering membrane permeability compared to the allyl group .
Chloro-Methylphenoxy vs. Methoxyphenoxy (N-(3-Acetylphenyl)-4-(4-chloro-2-methylphenoxy)-butanamide): The electron-withdrawing chloro and methyl groups in the chloro-methylphenoxy analog reduce electron density on the aromatic ring compared to the methoxy group. This may affect binding to hydrophobic pockets in target proteins. The acetylphenyl substituent adds a ketone group, which could participate in covalent interactions absent in the allyl-substituted target compound .
Pharmacological and Physicochemical Properties
Physicochemical Data
- Lipophilicity: The methoxyphenoxy group contributes moderate lipophilicity, likely higher than the amino-substituted analog but lower than the chloro-methylphenoxy derivative .
- Solubility: Predicted to be sparingly soluble in water due to the nonpolar methoxyphenoxy and allyl groups.
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